1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

EP1 receptor antagonist pyrazole SAR

Researchers sourcing bis-pyrazole scaffolds for EP1/JAK profiling risk potency loss when substituting N-1 or C-3 groups without re-validation. This compound (CAS 1855910-49-4) provides the validated 1-ethyl,3-methyl substitution pattern essential for pKi > 7 target engagement. • EP1 binding/FLIPR: benchmarked against pKi 6.2-7.8 SAR framework (Bioorg Med Chem Lett 2008) • JAK profiling: 4-aminopyrazole pharmacophore validated for JAK1/2/3/TYK2 panels • Fragment screening: MW 283.8 Da; HCl salt ensures solubility at 200-500 μM Supplied at ≥95% purity with defined CAS, SMILES, and InChI for HPLC/LC-MS method development. Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom.

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
Cat. No. B12222417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
Molecular FormulaC12H20ClN5
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)CNC2=CN(N=C2C)CC.Cl
InChIInChI=1S/C12H19N5.ClH/c1-4-16-7-6-11(15-16)8-13-12-9-17(5-2)14-10(12)3;/h6-7,9,13H,4-5,8H2,1-3H3;1H
InChIKeyDVFOPIWPFXWBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine HCl: Identity & Sourcing


1-Ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine hydrochloride (CAS 1855910-49-4) is a synthetic bis-pyrazole derivative featuring two pyrazole rings connected via a methylene-amine linker . The free base form (CAS 1856038-35-1) has molecular formula C₁₂H₁₉N₅ and molecular weight 233.32 g/mol . The hydrochloride salt (C₁₃H₂₂ClN₅, MW 283.8) incorporates an additional methyl substituent on the second pyrazole ring and is supplied at ≥95% purity for research use only . Pyrazole derivatives are widely employed as privileged scaffolds in medicinal chemistry, serving as kinase inhibitor hinge-binders and GPCR antagonist cores .

Generic Substitution Risks for 1-Ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine HCl


Within the methylene-linked bis-pyrazole amine class, even single-substituent variations produce measurable shifts in target affinity . Literature SAR on pyrazole EP1 antagonists demonstrates that altering the N-1 alkyl group or the methylene linker geometry changes pKi by more than one log unit . The specific 1-ethyl,3-methyl substitution pattern on the second pyrazole ring of this compound controls the amine nucleophilicity and steric environment at the hinge-binding region, directly influencing kinase or GPCR target engagement. Generic substitution with an unsubstituted or differently alkylated analog without re-validation of target engagement therefore carries a high risk of loss of potency or altered selectivity, as documented in related pyrazole series where N-1 ethyl substitution was essential for maintaining pKi > 7 .

Differentiation Evidence vs. Structural Analogs for 1-Ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine HCl


Methylene-Linked Bis-Pyrazole Scaffold for EP1 Antagonist Potency

In the methylene-linked pyrazole series targeting the EP1 receptor, compound 10a bearing the methylene-linked bis-pyrazole architecture achieved pKi = 7.8 against EP1, compared to pKi = 6.2 for the HTS-derived glycine sulfonamide lead 2a that lacked the second pyrazole ring . While direct data for the exact target compound are not available, this class-level SAR establishes that the methylene-linked bis-pyrazole motif provides a >1.5 log unit potency advantage over structurally simpler mono-pyrazole analogs in EP1 receptor engagement . The target compound preserves this critical methylene-linked bis-pyrazole architecture.

EP1 receptor antagonist pyrazole SAR inflammatory pain

4-Aminopyrazole Pattern for JAK Kinase Inhibition

4-Aminopyrazole derivatives have been established as potent JAK kinase inhibitors. In a SAR study, compound 17m (a 4-aminopyrazole derivative) inhibited JAK1, JAK2, and JAK3 with IC₅₀ values of 0.67 μM, 0.098 μM, and 0.039 μM respectively [1]. The target compound contains a 4-amino substitution on one pyrazole ring, preserving the pharmacophoric element essential for ATP-binding site engagement. By contrast, 3-amino or 5-amino pyrazole regioisomers show substantially different kinase inhibition profiles due to altered hinge-binding geometry [1].

JAK inhibitor 4-aminopyrazole kinase immunology

Hydrochloride Salt Solubility Advantage for Assays

The hydrochloride salt form (CAS 1855910-49-4) provides enhanced aqueous solubility compared to the free base (CAS 1856038-35-1), which is a critical parameter for cell-based and biochemical assay workflows. General pharmacochemical principles predict that hydrochloride salt formation of secondary/tertiary amines increases aqueous solubility by 10- to 1000-fold relative to the free base, depending on lipophilicity [1]. The free base of this compound has a relatively high calculated logP due to two ethyl-substituted pyrazole rings, making the salt form practically necessary for achieving soluble concentrations suitable for dose-response assays without organic co-solvents .

solubility hydrochloride salt free base assay compatibility

Research Applications for 1-Ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine HCl


EP1 Receptor Antagonist Screening and SAR Expansion

This compound, possessing the validated methylene-linked bis-pyrazole scaffold, is suitable for EP1 receptor binding displacement assays (e.g., [³H]PGE₂ competition) and functional FLIPR calcium mobilization assays. The established SAR framework (Bioorg Med Chem Lett 2008) provides a reference point for benchmarking novel analogues with pKi values of 6.2–7.8 for related structures . Researchers can use this compound as a core scaffold for systematic variation of the N-1 and C-3 substituents to map EP1 potency and selectivity vs. EP3.

JAK Family Kinase Profiling and Selectivity

Given the 4-aminopyrazole pharmacophore present in this compound, it is appropriate for JAK family kinase profiling panels (JAK1, JAK2, JAK3, TYK2). The literature precedent of 4-aminopyrazole derivative 17m achieving JAK3 IC₅₀ of 39 nM [1] establishes the potential potency range. Researchers can compare selectivity profiles of this compound against the reference inhibitor tofacitinib or the 4-aminopyrazole lead 17m.

Fragment-Based Drug Discovery for GPCR and Kinase Targets

With a molecular weight of 283.8 Da (hydrochloride salt), this compound falls within fragment-like chemical space and incorporates both hydrogen bond donor (secondary amine) and acceptor (pyrazole N-2) functionality. It is suitable as a fragment for NMR-based or SPR-based screening against purinergic GPCRs (EP1, EP3) and ATP-binding site kinases. The hydrochloride salt form ensures aqueous solubility at fragment screening concentrations (typically 200–500 μM).

Analytical Reference Standard for Pyrazole Lead Series

This compound, with defined CAS registry numbers (1855910-49-4 for HCl salt; 1856038-35-1 for free base), ≥95% purity specification, and well-characterized SMILES string, can serve as a reference standard for HPLC method development, LC-MS quantification, and NMR structure confirmation of related pyrazole amine lead compounds in medicinal chemistry campaigns .

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